

How to perform maleimide-thiol coupling with SG3400 delate

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Compound of Interest

Compound Name: SG3400 delate(Mal-amido-PEG8)

Cat. No.: B12398458

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Clarification Regarding SG3400

It is important to clarify that SG3400 is a high-power solar inverter manufactured by Sungrow, designed for utility-scale photovoltaic (PV) systems.[1][2][3][4][5] It is an electrical device and not a chemical compound. Therefore, performing a "maleimide-thiol coupling with SG3400 delate" is not applicable, as this is a chemical reaction intended for biomolecules and other chemical entities.

The term "delate" does not appear to be a standard chemical modification in this context. It is possible there has been a misunderstanding or a misidentification of the product name.

This document will proceed by providing a detailed application note and protocol for the maleimide-thiol coupling reaction in a general context, as this is a widely used bioconjugation technique in research and drug development.[6][7][8] This information is intended for researchers, scientists, and drug development professionals who are working with appropriate thiol- and maleimide-containing molecules.

Application Note: Maleimide-Thiol Coupling for Bioconjugation

Introduction

Maleimide-thiol coupling is a cornerstone of bioconjugation, enabling the precise and efficient covalent linkage of molecules.[9][10][11] This reaction is widely employed in drug development,

particularly for the creation of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the immobilization of biomolecules on surfaces.[8][9] The reaction's popularity stems from its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and the formation of a stable thioether bond.[8][12]

The core of this chemistry is a Michael addition reaction where a nucleophilic thiol group (typically from a cysteine residue in a protein or peptide) attacks the electrophilic double bond of a maleimide ring.[7][12] This results in the formation of a stable succinimidyl thioether linkage.[7]

Key Principles of Maleimide-Thiol Coupling

Reaction Mechanism: The reaction proceeds via a Michael addition mechanism.[12] The thiolate anion ($R-S^-$), which is more nucleophilic than the thiol ($R-SH$), attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring. This process is highly efficient in polar solvents like water, DMSO, or DMF.[12]

pH Dependence: The pH of the reaction is a critical parameter. The optimal pH range for maleimide-thiol coupling is between 6.5 and 7.5.[6][12] Within this range, the reaction is highly chemoselective for thiols.[6] Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate.[12] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and competitive reactions with amines (like the ϵ -amino group of lysine) can occur.[6][12]

Stability and Side Reactions: While the resulting thioether bond is generally stable, the maleimide ring itself can undergo hydrolysis, especially at higher pH.[6][12] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, aqueous solutions of maleimide-containing compounds should be prepared fresh and not stored for long periods.[6] Another potential side reaction is the retro-Michael addition, where the thioether bond can reverse, though this is generally slow under physiological conditions.[6] For conjugates involving an N-terminal cysteine, a thiazine rearrangement can occur, which may impact the stability and function of the conjugate.[7]

Quantitative Data Summary

The efficiency and kinetics of maleimide-thiol coupling can be influenced by several factors. The following table summarizes key quantitative parameters.

Parameter	Typical Value/Range	Key Considerations
Optimal pH	6.5 - 7.5[6][12]	Balances thiol reactivity and maleimide stability.
Reaction Time	Minutes to a few hours	Dependent on reactant concentrations, temperature, and pH.
Reaction Temperature	4°C to Room Temperature (25°C)	Lower temperatures can be used to slow the reaction and minimize side reactions.
Molar Ratio (Maleimide:Thiol)	10:1 to 20:1	An excess of the maleimide-containing reagent is often used to ensure complete reaction with the thiol.[13]
Reaction Rate	Thiol reaction is ~1,000 times faster than with amines at pH 7.0[6]	Demonstrates the high chemoselectivity of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a Maleimide-Functionalized Molecule

This protocol provides a general guideline for the conjugation of a maleimide-containing small molecule (e.g., a fluorescent dye or drug) to a protein containing accessible cysteine residues.

Materials:

- Thiol-containing protein (e.g., antibody, enzyme)
- Maleimide-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed. Other suitable buffers include HEPES and Tris, as long as they do not contain thiols.[14][15]
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

- Quenching Reagent: Free cysteine or β -mercaptoethanol
- Solvent for Maleimide: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) [6][14]
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

- Protein Preparation:
 - Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[14][15]
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. [14][15] If using DTT, it must be removed before adding the maleimide reagent, typically by dialysis or a desalting column. TCEP does not need to be removed.
- Maleimide Reagent Preparation:
 - Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg in 100 μ L).[14][15]
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the dissolved maleimide reagent to the protein solution. [13] Add the maleimide solution dropwise while gently stirring.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[13] The optimal time may need to be determined empirically.
- Quenching the Reaction:
 - To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as free cysteine or β -mercaptoethanol to a final concentration of ~10 mM. Incubate for 15-30 minutes.

- Purification of the Conjugate:
 - Remove the excess, unreacted maleimide reagent and the quenching reagent by size-exclusion chromatography (gel filtration), dialysis, or tangential flow filtration.[\[14\]](#)
- Characterization:
 - Characterize the resulting conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy to measure the absorbance of the protein and the attached molecule) and confirm its purity and integrity (e.g., using SDS-PAGE or mass spectrometry).

Protocol 2: Quantification of Thiol Content (Ellman's Test)

Before performing the conjugation, it is often necessary to quantify the number of free thiol groups on the protein.

Materials:

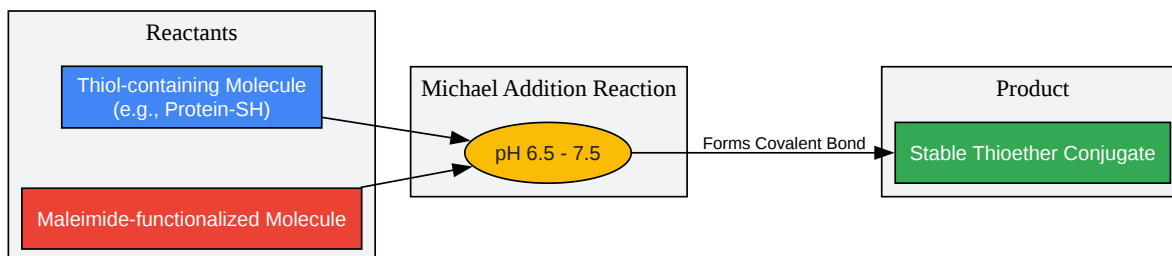
- Protein sample
- Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
- Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
- Cysteine standard solution

Procedure:

- Prepare a stock solution of Ellman's Reagent (4 mg/mL in reaction buffer).
- Prepare a standard curve using known concentrations of a cysteine standard.
- Add 50 μ L of the Ellman's Reagent stock solution to 2.5 mL of the reaction buffer.
- Add 250 μ L of the protein sample to the mixture.
- Incubate for 15 minutes at room temperature.
- Measure the absorbance at 412 nm.

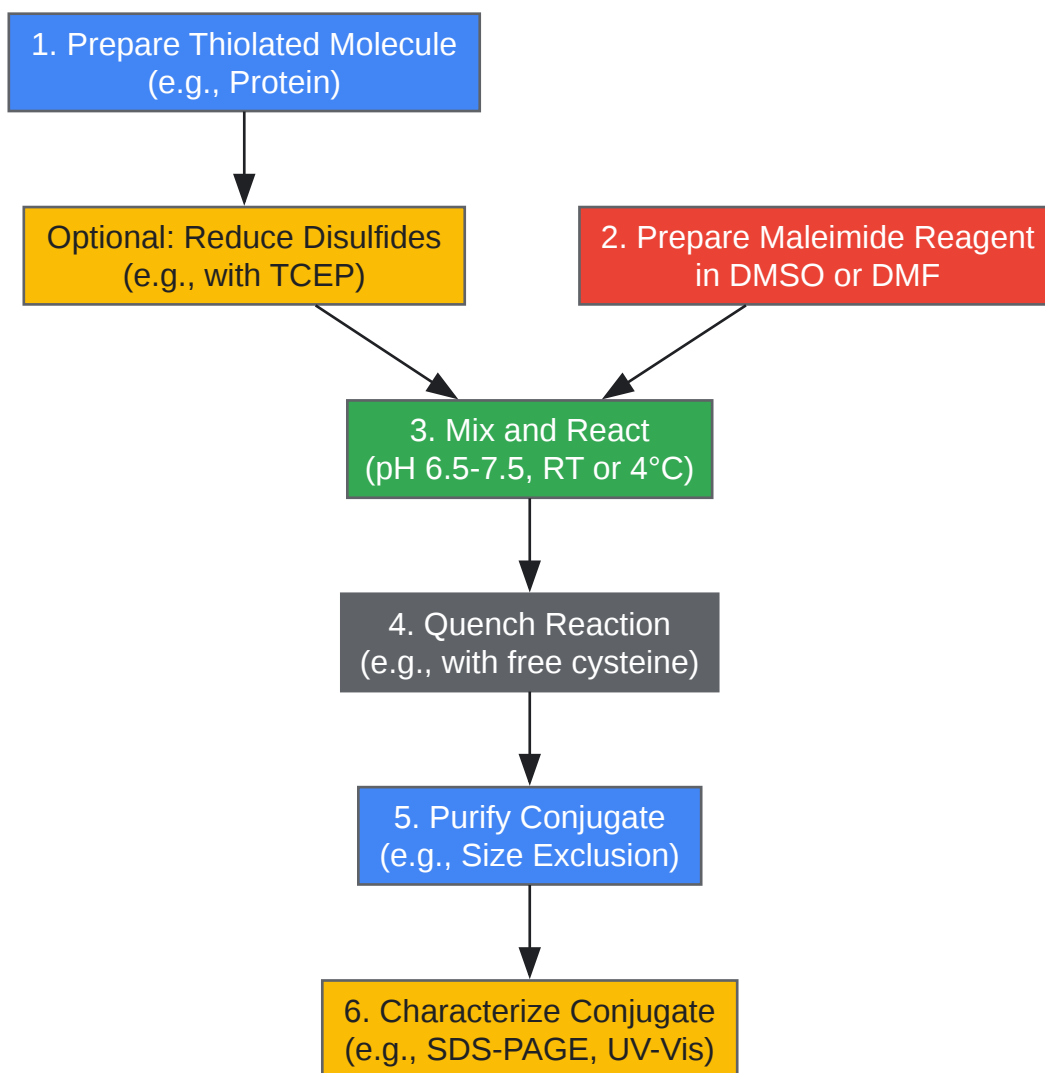
- Calculate the concentration of thiol groups based on the cysteine standard curve and the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) anion (14,150 M⁻¹cm⁻¹).

Visualizations



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Caption: Mechanism of Maleimide-Thiol Coupling.



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Caption: Experimental Workflow for Maleimide-Thiol Coupling.

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